
2-Hydroxyimino-3-pentanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyimino-3-pentanone, also known as 2-Hydroxyimino-3-pentanone, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxyimino-3-pentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyimino-3-pentanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von Indolderivaten
2-Hydroxyimino-3-pentanon: wird als Zwischenprodukt bei der Synthese von Indolderivaten verwendet . Diese Derivate sind in der pharmazeutischen Forschung aufgrund ihrer biologischen Aktivität und potenziellen therapeutischen Anwendungen von Bedeutung.
Strukturuntersuchungen und Kristallographie
Die Verbindung wurde durch Elementaranalyse, IR-, NMR- und Massenspektroskopie charakterisiert. Ihre Struktur wurde durch Einkristall-Röntgenbeugung bestimmt, was zum Verständnis der Molekülgeometrie und der elektronischen Struktur beiträgt .
Referenzmaterial für die analytische Kalibrierung
Es dient als zertifiziertes Referenzmaterial für hochgenaue und zuverlässige Datenanalysen in der synthetischen Chemie. Dies ist entscheidend, um die Präzision analytischer Methoden und die Validierung von Ergebnissen sicherzustellen .
Forschung in der Koordinationschemie
Die Derivate der Verbindung wurden in der Koordinationschemie verwendet, um die Bindungs- und Struktureigenschaften von Metallkomplexen zu untersuchen, was für die Entwicklung neuer Materialien und Katalysatoren unerlässlich ist .
Organische Synthese
Als Baustein in der organischen Synthese ist This compound an verschiedenen chemischen Reaktionen beteiligt, um komplexe Moleküle zu erzeugen, was zur Weiterentwicklung synthetischer Methoden beiträgt .
Medizinische Chemie
In der medizinischen Chemie werden die Derivate der Verbindung auf ihre pharmakologischen Eigenschaften untersucht, einschließlich ihrer Verwendung in der Arzneimittelentwicklung und -findung .
Spektroskopische Analyse
Die Verbindung wird in spektroskopischen Studien verwendet, um das Verhalten von funktionellen Gruppen unter verschiedenen Bedingungen zu verstehen, was entscheidend ist für die Identifizierung und Charakterisierung chemischer Spezies .
Wirkmechanismus
Target of Action
2-Hydroxyimino-3-pentanone is an intermediate in the preparation of indole derivatives . Indole derivatives are a class of compounds that have a wide range of biological activities and are often used in medicinal chemistry.
Biochemical Pathways
Indole derivatives, for which 2-hydroxyimino-3-pentanone serves as an intermediate, are known to interact with various biochemical pathways
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxyimino-3-pentanone can be achieved through the reaction of 3-pentanone with hydroxylamine hydrochloride, followed by oxidation with sodium periodate.", "Starting Materials": [ "3-pentanone", "hydroxylamine hydrochloride", "sodium periodate" ], "Reaction": [ "Step 1: Dissolve 3-pentanone and hydroxylamine hydrochloride in water", "Step 2: Add sodium hydroxide to the solution to adjust the pH to around 8-9", "Step 3: Heat the solution to 50-60°C and stir for 2-3 hours", "Step 4: Cool the solution to room temperature and extract the product with ether", "Step 5: Dry the ether layer with anhydrous sodium sulfate", "Step 6: Concentrate the ether layer under reduced pressure to obtain the crude 2-Hydroxyimino-3-pentanone", "Step 7: Dissolve the crude product in water and add sodium periodate", "Step 8: Stir the solution at room temperature for 2-3 hours", "Step 9: Extract the product with ether", "Step 10: Dry the ether layer with anhydrous sodium sulfate", "Step 11: Concentrate the ether layer under reduced pressure to obtain the pure 2-Hydroxyimino-3-pentanone" ] } | |
CAS-Nummer |
32818-79-4 |
Molekularformel |
C5H9NO2 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyiminopentan-3-one |
InChI |
InChI=1S/C5H9NO2/c1-3-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4- |
InChI-Schlüssel |
ZVJBPHMCBRHVEV-XQRVVYSFSA-N |
Isomerische SMILES |
CCC(=O)/C(=N\O)/C |
SMILES |
CCC(=O)C(=NO)C |
Kanonische SMILES |
CCC(=O)C(=NO)C |
| 32818-79-4 | |
Synonyme |
2-Oxime 2,3-Pentanedione; 2-Isonitroso-3-pentanone; 2-Oximinopentan-3-one; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-hydroxyimino-3-pentanone highlighted in these research papers?
A1: The research papers primarily discuss using 2-hydroxyimino-3-pentanone as a precursor for synthesizing diimine-dioxime ligands. These ligands, characterized by a N4 donor set, are of interest for their ability to form complexes with metal ions, particularly Cu(II). [, , ]
Q2: Can you provide an example of a diimine-dioxime ligand synthesized using 2-hydroxyimino-3-pentanone and its application?
A2: One example is the ligand 4,9-diaza-3,10-diethyl-3,9-dodecadiene-2,11-dione bisoxime (LH2). It is synthesized via Schiff base condensation of 2-hydroxyimino-3-pentanone with 1,4-diaminobutane. [, ] This ligand has shown promise in forming 99mTc-labeled complexes that exhibit significant brain uptake in rats, suggesting potential application in brain perfusion imaging agents. []
Q3: How does the choice of solvent affect the synthesis of diimine-dioxime ligands using 2-hydroxyimino-3-pentanone?
A3: Research indicates that using a protic solvent like ethanol (C2H5OH) during the Schiff base condensation reaction leads to a significantly higher yield of the desired diimine-dioxime ligand compared to an aprotic solvent like benzene. [, ] For instance, the synthesis of LH2 showed a yield of 78% in ethanol compared to only 30% in benzene. []
Q4: How are the synthesized Cu(II) complexes characterized in the research?
A4: The research employs a combination of techniques for characterization. These include elemental analysis to confirm the composition, Infrared (IR) spectroscopy to analyze functional groups and bonding, and cyclic voltammetry to study the electrochemical behavior of the complexes. [, ] Single-crystal X-ray diffraction analysis is also utilized to determine the three-dimensional structure of the complexes, providing insights into the coordination geometry and interactions within the molecule. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


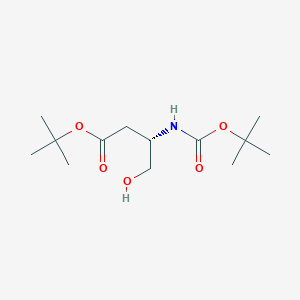
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
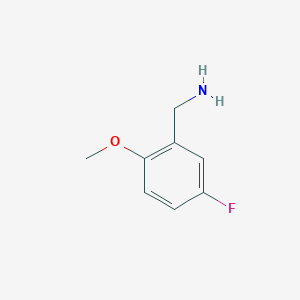
![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)
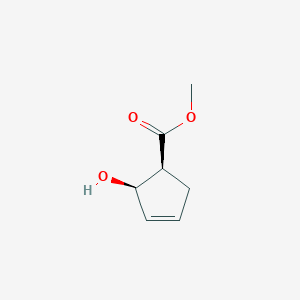
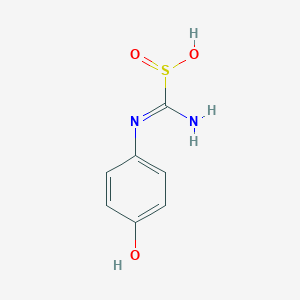
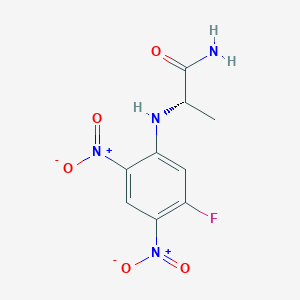
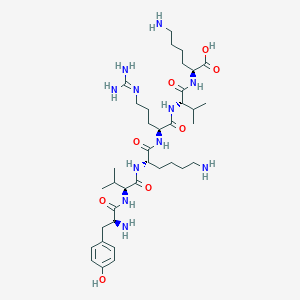
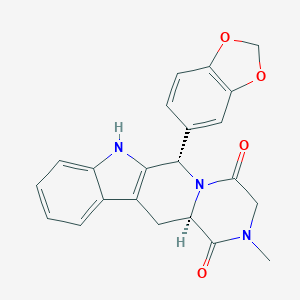
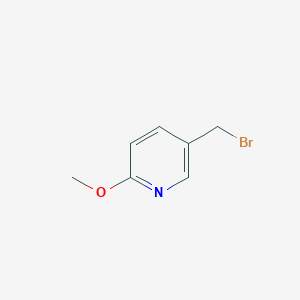
![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
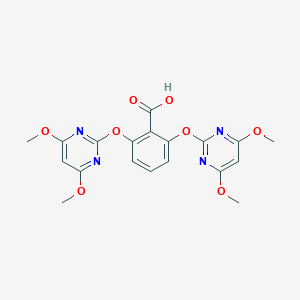
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)

